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Compound of Interest

Compound Name: 5-Methyl-1-heptanol

Cat. No.: B1605605

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 5-
Methyl-1-heptanol, a chiral alcohol with potential applications in various fields. This document
delves into the molecule's structural features, stereocisomers, and the analytical techniques
used for their separation and characterization. It also explores the potential for differential
biological activity between its enantiomers, drawing parallels with structurally related
compounds.

Introduction to the Stereochemistry of 5-Methyl-1-
heptanol

5-Methyl-1-heptanol is a branched-chain primary alcohol with the chemical formula CsH1sO.
Its structure features a seven-carbon chain with a hydroxyl group at position 1 and a methyl
group at position 5. The presence of the methyl group on the fifth carbon atom introduces a
chiral center, rendering the molecule capable of existing as two non-superimposable mirror
images, known as enantiomers. These enantiomers are designated as (R)-5-Methyl-1-
heptanol and (S)-5-Methyl-1-heptanol.

The distinct three-dimensional arrangement of atoms in these enantiomers can lead to
significant differences in their interactions with other chiral molecules, such as biological
receptors and enzymes. Consequently, the (R) and (S) enantiomers of 5-Methyl-1-heptanol
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may exhibit different biological activities, a crucial consideration in fields like drug development
and pheromone research.

Physicochemical and Stereochemical Properties

While extensive quantitative data specifically comparing the two enantiomers of 5-Methyl-1-
heptanol is limited in publicly available literature, the known properties of the racemic mixture
and the (S)-(+)-enantiomer are summarized below. The properties of the (R)-(-)-enantiomer are

inferred based on the principles of stereocisomerism.

Racemic 5-Methyl-

(S)-(+)-5-Methyl-1-

(R)-(-)-5-Methyl-1-

Property
1-heptanol heptanol heptanol (Inferred)
Molecular Formula CsH1s0 CsH1s0 CsH1s80
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol
CAS Number 7212-53-5 57803-73-3 Not available
o Colorless to almost Colorless to almost
Appearance Colorless liquid o o
colorless clear liquid colorless clear liquid

N _ 179.2 °C (estimated) _ _

Boiling Point o Not available Not available
) 0.815 g/mL

Density 0.83 g/mL[2] 0.83 g/mL

(estimated)

Optical Rotation

0° (optically inactive)

Dextrorotatory (+)

Levorotatory (-)

Specific Rotation

Not applicable

Data not found

Data not found

Note: The NIST WebBook lists "L(+)-5-methyl-1-heptanol”, which is likely a typographical
error as the "L" designation typically corresponds to a levorotatory compound, while "(+)"
indicates a dextrorotatory compound. Commercial sources consistently refer to the (S)-isomer
as the (+)-enantiomer.

Experimental Protocols
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Detailed experimental protocols for the synthesis, resolution, and analysis of 5-Methyl-1-
heptanol enantiomers are not readily available. However, established methodologies for
similar chiral alcohols can be adapted.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One common
approach for synthesizing chiral alcohols is through the asymmetric reduction of a
corresponding ketone using a chiral catalyst or biocatalyst.

Hypothetical Protocol for the Asymmetric Reduction of 5-Methyl-1-heptanal:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 5-Methyl-1-heptanal
in an anhydrous solvent (e.g., tetrahydrofuran).

« Catalyst Introduction: A chiral reducing agent, such as a borane complex with a chiral
oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), is added to the reaction mixture
under a nitrogen atmosphere.

» Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -78 °C to
0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until
the starting material is consumed.

e Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol,
followed by an aqueous acid solution (e.g., 1 M HCI). The product is then extracted with an
organic solvent (e.g., diethyl ether).

 Purification: The combined organic layers are washed with brine, dried over an anhydrous
drying agent (e.g., MgSOa), and the solvent is removed under reduced pressure. The crude
product is purified by column chromatography on silica gel to yield the enantiomerically
enriched 5-Methyl-1-heptanol.

o Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is
determined by chiral GC or HPLC analysis.

Chiral Resolution of Racemic 5-Methyl-1-heptanol
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Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A
common method for resolving racemic alcohols is through the formation of diastereomeric
esters with a chiral resolving agent.

Generalized Protocol for Chiral Resolution via Diastereomeric Ester Formation:

« Esterification: The racemic 5-Methyl-1-heptanol is reacted with an enantiomerically pure
chiral acid (e.g., (R)-(-)- or (S)-(+)-O-acetylmandelic acid) or its acid chloride in the presence
of a coupling agent (e.g., dicyclohexylcarbodiimide) or a base (e.g., pyridine) to form a
mixture of diastereomeric esters.

o Separation of Diastereomers: The resulting diastereomeric esters, which have different
physical properties, are separated by fractional crystallization or column chromatography.
The separation is monitored by TLC, GC, or HPLC.

o Hydrolysis: Each separated diastereomer is then hydrolyzed (e.g., using aqueous sodium
hydroxide followed by acidification) to cleave the ester bond, yielding the corresponding
enantiomerically pure 5-Methyl-1-heptanol and the chiral resolving agent.

 Purification: The resolved alcohol is purified by extraction and column chromatography.

« Enantiomeric Purity Analysis: The enantiomeric purity of each resolved alcohol is determined
by chiral GC or HPLC.

Chiral Gas Chromatography (GC) Analysis

Chiral GC is a powerful technique for separating and quantifying enantiomers.
Exemplary Protocol for Chiral GC Analysis:

» Derivatization (Optional but often recommended): To improve resolution and volatility, the
hydroxyl group of the 5-Methyl-1-heptanol enantiomers can be derivatized, for example, by
acylation with trifluoroacetic anhydride.

e Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a
chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB) is used.

e GC Conditions:
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o Injector Temperature: 250 °C
o Detector Temperature: 250 °C
o Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

o Oven Temperature Program: A suitable temperature program is developed to achieve
baseline separation of the enantiomers. For example, starting at a lower temperature and
gradually increasing it.

e Analysis: The derivatized sample is injected into the GC, and the retention times of the two
enantiomers are recorded. The relative peak areas are used to determine the enantiomeric
ratio and enantiomeric excess.

Biological Activity

While specific data on the differential biological activity of the (R) and (S) enantiomers of 5-
Methyl-1-heptanol are not available, studies on structurally similar compounds suggest that
stereochemistry plays a crucial role in their biological function. For instance, the stereocisomers
of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle,
exhibit distinct biological activities. In field tests, only the (3S,4S)-4-methyl-3-heptanol was
found to be attractive to the beetles, while other stereoisomers were inhibitory[3]. This
highlights the high degree of stereospecificity in insect olfactory systems.

Given these findings, it is highly probable that the enantiomers of 5-Methyl-1-heptanol also
exhibit different biological activities, particularly in systems that rely on chiral recognition, such
as in pheromonal communication or interactions with microbial enzymes. Further research is
needed to elucidate the specific biological profiles of each enantiomer.

Visualizations

The following diagrams illustrate key concepts related to the stereochemistry of 5-Methyl-1-
heptanol.
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Caption: Relationship between racemic 5-Methyl-1-heptanol and its enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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